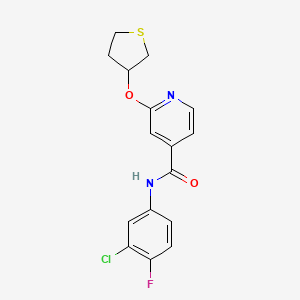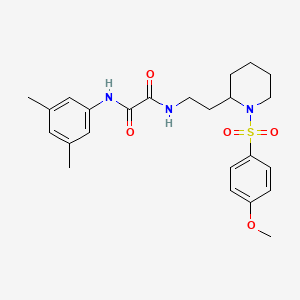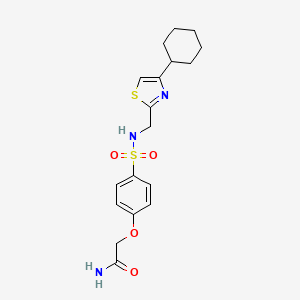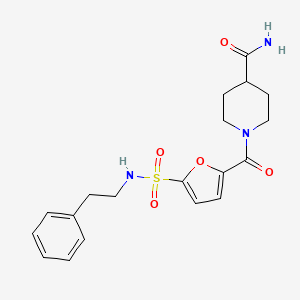
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, as well as a tool for investigating the function and regulation of CFTR.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-fluoroaniline with 2-bromoisonicotinic acid to form an intermediate, which is then reacted with tetrahydrothiophene-3-ol in the presence of a coupling agent to yield the final product.
Starting Materials
3-chloro-4-fluoroaniline, 2-bromoisonicotinic acid, tetrahydrothiophene-3-ol, coupling agent
Reaction
Step 1: 3-chloro-4-fluoroaniline is reacted with 2-bromoisonicotinic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form an intermediate., Step 2: The intermediate is then reacted with tetrahydrothiophene-3-ol in the presence of a base, such as triethylamine, to yield the final product, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide.
作用机制
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 binds to a specific site on the N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide protein, known as the regulatory domain, and prevents the channel from opening and allowing chloride ions to pass through. This mechanism of action is distinct from other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors, such as genistein and glibenclamide, which target different regions of the protein.
生化和生理效应
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been shown to have a number of biochemical and physiological effects beyond its inhibition of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been reported to inhibit the activity of other ion channels, such as the calcium-activated chloride channel TMEM16A, and to have anti-inflammatory effects in animal models of lung disease. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 is a valuable tool for investigating the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, as well as other ion channels and physiological processes. Its specificity for N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide and its distinct mechanism of action make it a useful complement to other N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors. However, N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has some limitations for lab experiments, such as its relatively low potency and its potential off-target effects on other ion channels.
未来方向
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide inhibitors based on the structure of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 for cystic fibrosis and other diseases. Finally, there is ongoing research into the physiological and biochemical effects of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172, which may lead to new insights into the function and regulation of ion channels and other cellular processes.
科学研究应用
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has been widely used in scientific research to study the function and regulation of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. It has been shown to inhibit N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide-mediated chloride transport in a variety of cell types, including human airway epithelial cells and pancreatic duct cells. N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamideinh-172 has also been used to investigate the role of N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in other physiological processes, such as sweat gland function and intestinal fluid secretion.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S/c17-13-8-11(1-2-14(13)18)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAULWIYVFZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)
![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2677610.png)
![N-(2-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677611.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2677616.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B2677617.png)
![1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone](/img/structure/B2677619.png)

![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
![7-Fluoro-2-methyl-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2677623.png)

